2'-Chloro-5'-hydroxyacetophenone chemical structure and properties
2'-Chloro-5'-hydroxyacetophenone chemical structure and properties
An In-depth Technical Guide to 2'-Chloro-5'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Building Block
2'-Chloro-5'-hydroxyacetophenone (CAS No. 1450-74-4) is a highly functionalized aromatic ketone that serves as a pivotal intermediate in modern organic and medicinal chemistry.[1] Its structure, featuring an acetophenone core substituted with both an electron-withdrawing chloro group and an electron-donating hydroxyl group, imparts a unique and valuable reactivity profile. The ortho-hydroxyacetyl moiety is a classic precursor for the synthesis of numerous heterocyclic systems, while the chlorine atom provides a site for further functionalization or acts as a critical pharmacophore in biologically active molecules. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, spectral characterization, and key applications, providing researchers with the foundational knowledge required for its effective utilization in the laboratory.
Molecular Structure and Identification
The core of 2'-Chloro-5'-hydroxyacetophenone is a benzene ring functionalized with three substituents: an acetyl group (-COCH₃), a hydroxyl group (-OH), and a chlorine atom (-Cl). The numbering of the acetophenone dictates that the acetyl group is at position 1, the hydroxyl group at position 2', and the chloro group at position 5'. This arrangement is also named 1-(5-Chloro-2-hydroxyphenyl)ethanone.
Key Identifiers:
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IUPAC Name: 1-(5-chloro-2-hydroxyphenyl)ethanone
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Synonyms: 5'-Chloro-2'-hydroxyacetophenone, 2-Acetyl-4-chlorophenol[5]
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InChI Key: XTGCUDZCCIRWHL-UHFFFAOYSA-N[2]
Physicochemical and Safety Properties
Understanding the physical properties and safety profile of a reagent is paramount for its successful and safe application in experimental work.
Physical Properties
2'-Chloro-5'-hydroxyacetophenone is typically a solid at room temperature, appearing as a white to slightly yellow crystalline powder.[2] Its properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder or chunks | [2][3] |
| Melting Point | 54-56 °C | [2][6] |
| Boiling Point | 126-128 °C (at 28 mmHg) / 270.9 °C (at 760 mmHg) | [2][3] |
| Flash Point | ~117.6 °C | [3] |
| pKa | 9.72 (Predicted) | [3] |
| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol and acetone. | |
| Storage | Store in a dry, cool, well-ventilated place in a tightly sealed container. | [3][7] |
Safety and Handling
This compound is classified as an irritant and requires careful handling to avoid exposure.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
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Precautionary Measures:
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Personal Protective Equipment (PPE): Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
Synthesis: The Fries Rearrangement Pathway
The most common and high-yielding method for preparing 2'-Chloro-5'-hydroxyacetophenone is the Fries rearrangement of 4-chlorophenyl acetate.[2] This reaction involves an intramolecular acyl group migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[8] The reaction is ortho, para-selective, and in this case, the acyl group preferentially migrates to the ortho position relative to the hydroxyl group.
Experimental Protocol: Fries Rearrangement
This protocol is adapted from a reported procedure with a high yield.[2]
Materials:
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4-Chlorophenyl acetate (10 g, 0.0586 mol)
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Anhydrous aluminum chloride (AlCl₃) (14.56 g, 0.109 mol)
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Crushed ice
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Hydrochloric acid (concentrated)
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Ethyl acetate
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Saturated brine solution
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Anhydrous sodium sulfate
Procedure:
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Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, add 4-chlorophenyl acetate (10 g).
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Addition of Catalyst: Carefully add anhydrous aluminum chloride (14.56 g) to the flask. The reaction is exothermic; addition can be done in portions.
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Heating: Heat the reaction mixture in an oil bath at 140-150°C for 5-6 hours. The mixture will become a dark, viscous liquid.
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Reaction Quenching: After cooling the flask to room temperature, very cautiously quench the reaction by slowly adding crushed ice to the flask in a fume hood. An exothermic reaction with the evolution of HCl gas will occur. Add enough ice and cold water to dissolve the aluminum salts. A solid product should precipitate.
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Self-Validation: The formation of a precipitate upon quenching is the first indicator of a successful reaction.
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-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).
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Washing: Combine the organic layers and wash with a saturated brine solution (2 x 15 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from an aqueous ethanol solution to afford pure 2'-Chloro-5'-hydroxyacetophenone.
Spectroscopic Characterization
Authenticating the structure of the synthesized compound is a critical step. Below is a summary of the expected and reported spectroscopic data.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and key fragmentation patterns. The molecular ion peak [M]⁺ is expected at m/z 170, with a characteristic [M+2]⁺ peak at m/z 172 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Key Fragmentation Data: [10]
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 172 | 16.4% | [M+2]⁺ Isotope Peak |
| 170 | 50.4% | [M]⁺ Molecular Ion |
| 157 | 32.8% | [M-CH₃]⁺ (Isotope) |
| 155 | 100.0% | [M-CH₃]⁺ (Base Peak) |
| 127 | 16.4% | [M-COCH₃]⁺ |
| 99 | 15.2% | [C₅H₄ClO]⁺ |
| 43 | 27.0% | [CH₃CO]⁺ |
The primary fragmentation is the alpha-cleavage of the methyl group to form a stable acylium ion, resulting in the base peak at m/z 155.[11]
Infrared (IR) Spectroscopy
The IR spectrum reveals the key functional groups present in the molecule. Data from the NIST Chemistry WebBook for the gas-phase spectrum shows the following characteristic absorptions.[5]
| Wavenumber (cm⁻¹) | Assignment |
| ~3580 (sharp, gas-phase) | O-H Stretch (free hydroxyl) |
| ~3000-3100 | C-H Stretch (aromatic) |
| ~1650 | C=O Stretch (ketone, intramolecular H-bonding) |
| ~1500-1600 | C=C Stretch (aromatic ring) |
| ~1200-1300 | C-O Stretch (phenol) |
| ~1000-1100 | C-Cl Stretch |
Note: In a solid-state (KBr) or solution-phase spectrum, the O-H stretch would appear as a broad band centered around 3200-3400 cm⁻¹ due to intermolecular hydrogen bonding. The carbonyl (C=O) stretch is at a lower frequency than a typical aryl ketone (~1685 cm⁻¹) due to the formation of a strong intramolecular hydrogen bond with the ortho-hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Experimental spectra for this specific compound are not widely published. The following are predicted spectra based on established chemical shift theory and data from analogous compounds.
¹H NMR (Predicted, in CDCl₃, 400 MHz):
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δ ~12.0 (s, 1H): This downfield singlet is characteristic of the phenolic -OH proton involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen.
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δ ~7.7 (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C6'. It appears as a doublet due to coupling with H4'.
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δ ~7.3 (dd, J ≈ 8.8, 2.5 Hz, 1H): Aromatic proton at C4'. It appears as a doublet of doublets due to coupling with both H3' and H6'.
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δ ~6.9 (d, J ≈ 8.8 Hz, 1H): Aromatic proton at C3'. It appears as a doublet due to coupling with H4'.
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δ ~2.6 (s, 3H): The singlet corresponding to the three protons of the acetyl methyl group (-COCH₃).
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
-
δ ~204: Carbonyl carbon (C=O).
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δ ~161: Aromatic carbon C2' (attached to -OH).
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δ ~136: Aromatic carbon C4'.
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δ ~130: Aromatic carbon C6'.
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δ ~125: Aromatic carbon C5' (attached to -Cl).
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δ ~120: Aromatic carbon C1' (ipso-carbon).
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δ ~118: Aromatic carbon C3'.
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δ ~26: Acetyl methyl carbon (-CH₃).
Applications in Chemical Synthesis
The utility of 2'-Chloro-5'-hydroxyacetophenone lies in its ability to act as a precursor for more complex molecular architectures, particularly in the synthesis of pharmaceuticals and biologically active compounds.
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Synthesis of Chalcones: As a substituted acetophenone, it readily undergoes Claisen-Schmidt condensation with various aromatic aldehydes to produce 2'-hydroxychalcones.[12] These chalcone derivatives are scaffolds for a wide range of biologically active compounds, including potential anti-inflammatory and antioxidant agents.[13]
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Precursor to Pranlukast: It is a documented key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the treatment of asthma. This underscores its importance in the pharmaceutical industry.
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Synthesis of Heterocycles: The ortho-hydroxyacetyl group is a classic synthon for building oxygen-containing heterocycles. For example, it can be used to synthesize substituted chromones and flavones, which are prevalent motifs in natural products and medicinal chemistry.[2]
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Formation of Schiff Bases and Metal Complexes: The compound can be condensed with hydrazides (e.g., salicylhydrazide) or amines to form Schiff base ligands. These ligands are capable of coordinating with metal ions, such as copper(II), to form stable complexes with potential catalytic or biological applications.[2]
Conclusion
2'-Chloro-5'-hydroxyacetophenone is a valuable and versatile reagent whose utility is rooted in its unique combination of functional groups. A robust synthesis via the Fries rearrangement makes it readily accessible. Its well-defined reactivity, particularly of the ortho-hydroxyacetyl moiety, allows for its use as a foundational building block in the construction of complex molecules, most notably in the fields of medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and spectral characteristics, as outlined in this guide, is essential for any researcher aiming to leverage its full synthetic potential.
References
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PubChem. (n.d.). 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone. Retrieved January 18, 2026, from [Link]
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Journal of the Chemical Society C: Organic. (1970). The Fries rearrangement of ortho-halogenophenyl acetates. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved January 18, 2026, from [Link]
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Biomedical Journal of Scientific & Technical Research. (2017, November 14). Synthesis of Flavones. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. Retrieved January 18, 2026, from [Link]
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